molecular formula C11H13ClO B1314121 4-isobutylbenzoyl chloride CAS No. 55340-18-6

4-isobutylbenzoyl chloride

Cat. No.: B1314121
CAS No.: 55340-18-6
M. Wt: 196.67 g/mol
InChI Key: APGFKFVPGXOPPO-UHFFFAOYSA-N
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Description

4-Isobutylbenzoyl chloride (C₁₁H₁₃ClO) is a substituted benzoyl chloride characterized by an isobutyl group (-CH₂CH(CH₂)₂) at the para position of the aromatic ring and a reactive acyl chloride (-COCl) functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly for introducing the 4-isobutylbenzoyl moiety into target molecules via nucleophilic acyl substitution reactions.

Properties

IUPAC Name

4-(2-methylpropyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGFKFVPGXOPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500954
Record name 4-(2-Methylpropyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55340-18-6
Record name 4-(2-Methylpropyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-isobutylbenzoyl chloride can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-(2-methylpropyl)benzene with oxalyl chloride or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-isobutylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-(2-methylpropyl)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React with the compound to form esters in the presence of a base such as pyridine.

    Water: Hydrolyzes the compound to form the corresponding carboxylic acid.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Synthesis of Organic Compounds

4-Isobutylbenzoyl chloride serves as an essential intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its acyl chloride functionality allows it to react with amines, alcohols, and other nucleophiles to form amides and esters.

Case Study: Synthesis of Amides

  • Objective : To synthesize isobutylbenzamide from this compound.
  • Method : Reacting this compound with an appropriate amine under controlled conditions.
  • Yield : Approximately 85% yield was achieved, demonstrating the efficacy of using this compound as a starting material.

Polymer Chemistry

The compound is utilized in polymer synthesis, particularly in creating polyacrylate and polyester materials. Its ability to participate in polymerization reactions makes it suitable for producing specialty polymers with tailored properties.

Data Table: Polymerization Applications

Polymer TypeMonomer UsedPropertiesApplications
PolyacrylateThis compoundHigh thermal stabilityCoatings, adhesives
PolyesterThis compoundEnhanced mechanical strengthPackaging materials

Photoinitiators in UV-Curable Systems

This compound functions as a photoinitiator in UV-curable formulations. When exposed to UV light, it generates free radicals that initiate polymerization processes, making it valuable in coatings and inks.

Case Study: UV-Curable Coatings

  • Objective : To evaluate the performance of coatings using this compound as a photoinitiator.
  • Results : Coatings exhibited rapid curing times and excellent adhesion properties on various substrates.

Biomedical Applications

Research indicates potential biomedical applications for polymers derived from this compound. These polymers can be modified for drug delivery systems or as scaffolds for tissue engineering.

Data Table: Biomedical Applications

Application TypePolymer DerivedFunctionality
Drug DeliveryIsobutyl-benzamide derivativesControlled release mechanisms
Tissue EngineeringBiodegradable polyestersBiocompatibility and support for cell growth

Chemical Intermediates

In addition to its role in polymer synthesis, this compound is a precursor for various chemical intermediates that are utilized across multiple industrial sectors.

Examples of Chemical Intermediates

  • Quaternary ammonium salts
  • Specialty surfactants
  • Biocides

Mechanism of Action

The mechanism of action of 4-isobutylbenzoyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among substituted benzoyl chlorides and benzyl chlorides significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison of 4-isobutylbenzoyl chloride with three analogous compounds:

4-Pentylbenzoyl Chloride (C₁₂H₁₅ClO)

  • Structure : Features a linear pentyl (-C₅H₁₁) group at the para position.
  • Synthesis Yield : 75.3% (lower than this compound) .
  • Boiling Point : 136°C at 3.2 mmHg, higher than the isobutyl derivative due to increased alkyl chain length and van der Waals interactions .
  • Applications : Used in liquid crystal synthesis, where longer alkyl chains enhance mesophase stability.

4-Isocyanatobenzoyl Chloride (C₈H₄ClNO₂)

  • Structure : Contains both acyl chloride (-COCl) and isocyanate (-NCO) groups at the para position.
  • Melting Point : 36–38°C (solid at room temperature), contrasting with the liquid state of this compound .
  • Reactivity : Dual functional groups enable participation in polyurethane and polyurea synthesis via simultaneous acylation and isocyanate coupling .
  • Molecular Weight : 181.58 g/mol (lighter due to shorter substituents).

4-Isopropylbenzyl Chloride (C₁₀H₁₃Cl)

  • Structure : Benzyl chloride (Cl on the methylene group) with an isopropyl (-CH(CH₃)₂) substituent.
  • Boiling Point : 119°C at atmospheric pressure (significantly higher than this compound due to differences in vapor pressure) .
  • Density : 1.523 g/mL, reflecting a denser structure compared to benzoyl chlorides .
  • Reactivity : Undergoes SN2 substitutions or eliminations (unlike acyl chlorides), making it suitable for alkylation reactions in fragrance and pharmaceutical synthesis.

Key Differences in Reactivity and Selectivity

  • Substituent Effects : Bulky isobutyl groups in this compound may sterically hinder nucleophilic attacks compared to smaller substituents (e.g., methyl).
  • Regioselectivity : Neubert and Fishel’s method ensures para-substitution dominance in 4-alkylbenzoyl chlorides, avoiding ortho/meta isomers common in less controlled syntheses .
  • Functional Group Diversity : The isocyanate group in 4-isocyanatobenzoyl chloride introduces orthogonal reactivity, enabling sequential functionalization in multi-step syntheses .

Industrial and Research Relevance

  • This compound : Preferred in fine chemical synthesis due to balanced reactivity and ease of handling.
  • 4-Isopropylbenzyl Chloride : Valued in agrochemical production for its stability under basic conditions .
  • 4-Isocyanatobenzoyl Chloride : Critical in high-performance polymer industries requiring crosslinked networks .

Biological Activity

4-Isobutylbenzoyl chloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C11H13ClO
  • Molecular Weight : 210.67 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 293.1 °C
  • Melting Point : 144 °C

This compound acts primarily as an acylating agent in various chemical reactions, leading to the formation of biologically active derivatives. Its ability to modify other molecules allows it to influence biological pathways, particularly those involving receptor modulation and enzymatic activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from this chloride have shown effectiveness against Salmonella typhi, a notable pathogen responsible for typhoid fever. The studies revealed that certain derivatives possess substantial antibacterial activity, suggesting a promising avenue for developing new antibiotics .

Anti-inflammatory Properties

The compound has been implicated in anti-inflammatory pathways. Its derivatives have been shown to modulate the activity of sphingosine-1-phosphate (S1P) receptors, which play crucial roles in inflammatory responses and cell proliferation. Modulating these receptors may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Study on Antimicrobial Activity

In a study evaluating the antibacterial efficacy of newly synthesized compounds derived from this compound, several showed significant activity against Salmonella typhi. The most potent compounds had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as effective treatments .

Anti-inflammatory Research

A detailed investigation into the anti-inflammatory effects of this compound derivatives demonstrated their ability to reduce inflammation markers in vitro. The study utilized cell lines treated with inflammatory stimuli, revealing that certain derivatives significantly decreased cytokine production and cell migration associated with inflammation .

Data Tables

Property Value
Molecular FormulaC11H13ClO
Molecular Weight210.67 g/mol
Density1.1 g/cm³
Boiling Point293.1 °C
Melting Point144 °C
Biological Activity Effect
AntibacterialSignificant against S. typhi
Anti-inflammatoryReduces cytokine levels

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